molecular formula C40H58O3 B1237387 Capsanthol CAS No. 33981-79-2

Capsanthol

Cat. No.: B1237387
CAS No.: 33981-79-2
M. Wt: 586.9 g/mol
InChI Key: SLVPCYNKKSBCNL-DKLMTRRASA-N
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Description

beta,kappa-Carotene-3,3’,6’-triol: is a naturally occurring carotenoid with the molecular formula C40H58O3. Carotenoids are pigments found in plants and some other photosynthetic organisms, and they play a crucial role in the photosynthetic process. This compound is characterized by its vivid color and its structure, which includes three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,kappa-Carotene-3,3’,6’-triol typically involves the oxidation of beta-carotene. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the triol. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.

Industrial Production Methods: Industrial production of beta,kappa-Carotene-3,3’,6’-triol may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultured in large bioreactors, and the carotenoids are extracted and purified through a series of chemical processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: beta,kappa-Carotene-3,3’,6’-triol can undergo further oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form less oxidized carotenoids.

    Substitution: The hydroxyl groups in beta,kappa-Carotene-3,3’,6’-triol can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, ozone, and other strong oxidizers.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Various oxidized carotenoids.

    Reduction Products: Less oxidized carotenoids.

    Substitution Products: Esters and ethers of beta,kappa-Carotene-3,3’,6’-triol.

Scientific Research Applications

Chemistry: beta,kappa-Carotene-3,3’,6’-triol is used as a model compound in studies of carotenoid chemistry, including investigations into the mechanisms of carotenoid oxidation and reduction.

Biology: In biological research, beta,kappa-Carotene-3,3’,6’-triol is studied for its role in photosynthesis and its antioxidant properties. It is also used in studies of carotenoid metabolism in various organisms.

Medicine: The compound is investigated for its potential health benefits, including its antioxidant activity and its role in preventing oxidative stress-related diseases.

Industry: beta,kappa-Carotene-3,3’,6’-triol is used as a natural colorant in the food and cosmetic industries. Its vivid color and antioxidant properties make it a valuable additive in various products.

Mechanism of Action

beta,kappa-Carotene-3,3’,6’-triol exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation.

Comparison with Similar Compounds

    beta-Carotene: A precursor to beta,kappa-Carotene-3,3’,6’-triol, lacking the hydroxyl groups.

    Astaxanthin: Another carotenoid with similar antioxidant properties but a different structure.

    Lutein: A carotenoid with hydroxyl groups at different positions.

Uniqueness: beta,kappa-Carotene-3,3’,6’-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

33981-79-2

Molecular Formula

C40H58O3

Molecular Weight

586.9 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-19-hydroxy-19-(4-hydroxy-1,2,2-trimethylcyclopentyl)-3,7,12,16-tetramethylnonadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H58O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,37,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

SLVPCYNKKSBCNL-DKLMTRRASA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(C2(CC(CC2(C)C)O)C)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C

Synonyms

capsanthol

Origin of Product

United States

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